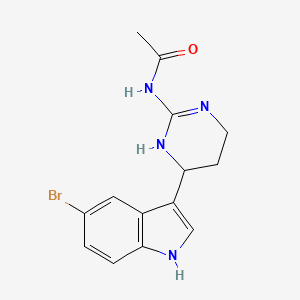
α-D-グルコース-1-リン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cori ester, also known as glucose-1-phosphate adenylyltransferase, is an enzyme that plays a crucial role in the process of glycogen synthesis. It catalyzes the transfer of an adenylyl group from ATP to glucose-1-phosphate, forming ADP and glucose-1-phosphate adenylyl ester. This ester is then used in the formation of glycogen, a polysaccharide that serves as a storage form of glucose in the liver and muscles.
科学的研究の応用
糖代謝における役割
Gerty T. と Carl F. Coriは、生物の糖代謝に関する研究において、単純な糖のリン酸エステルの重要な役割を発見しました . グルコース分子は、リン酸の存在下で肝臓に貯蔵されているグルコースであるグリコーゲンから放出され、α-D-グルコース-1-リン酸 (Glc-1PH 2)として血液中に入ります .
一価のカチオンのためのリガンド
α-D-グルコース-1-リン酸は、一価のカチオン (NH 4、K、およびNa)を配位するリガンドとして機能します。 これは、結晶性複合体を取得し、その構造を特定することで観察されました .
新しい複合体の合成
アンモニウムカチオンとの新しい複合体の合成と分析、および同じ相に2種類のモノバレンスカチオンを含む複合体の合成と分析が行われました .
エネルギー源サイクルにおける役割
彼らの発見に基づいて、Corisは、筋肉グリコーゲン (筋肉に糖が貯蔵されている形態)がどのように乳酸に分解され、肝臓に運ばれ、そこでグルコースに変換され、次に筋肉に戻ってエネルギー源として機能するかを示すことができました .
構造解析
研究によると、Glc-1PH 2と炭酸塩の反応は、アンモニウムイオン [Glc-1P (NH 4) 2 ·3H 2 O] と混合複合体: カリウム-ナトリウムおよびアンモニウム-ナトリウム [Glc-1P (X) 1.5 Na 0.5 ·4H 2 O; X = KまたはNH 4] を持つ新しい複合体を生成します .
NMRスペクトル分析
1Dおよび2D NMRスペクトルは、Glc-1P 2−のコンフォメーションが、固体状態のように溶液中でも剛直であることを示しており、リン酸基のC-O-P結合周りの回転のみが観測されます .
作用機序
Target of Action
The primary target of the Cori ester, also known as α-D-glucose-1-phosphate, is the glycogen stored in the liver . This compound plays a crucial role in the metabolism of sugars in organisms .
Mode of Action
The Cori ester interacts with its target through a process known as glycogenolysis . In this process, glucose molecules are released from glycogen in the presence of phosphates . The Cori ester is the first product of glycogen breakdown .
Biochemical Pathways
The Cori ester is involved in the Cori Cycle, a metabolic pathway where lactate produced by anaerobic glycolysis in muscles is transported to the liver and converted to glucose . This glucose then returns to the muscles and is cyclically metabolized back to lactate .
Pharmacokinetics
The pharmacokinetics of the Cori ester involve its transformation into glucose 6-phosphate by the enzyme phosphoglucomutase . This transformation is necessary for the compound to be utilized in cellular catabolism .
Result of Action
The action of the Cori ester results in the production of energy. The breakdown of glycogen, facilitated by the Cori ester, releases glucose molecules that enter the blood and are used to produce and store energy .
Action Environment
The action of the Cori ester is influenced by the presence of phosphates, which are necessary for the breakdown of glycogen . Additionally, the compound’s action is dependent on the availability of the enzyme phosphoglucomutase .
生化学分析
Biochemical Properties
Cori ester is involved in several biochemical reactions. In glycogenolysis, it is produced by the enzyme glycogen phosphorylase, which cleaves glucose units from glycogen. The resulting glucose 1-phosphate is then converted to glucose 6-phosphate by the enzyme phosphoglucomutase . This conversion is essential for the continuation of glycolysis and energy production. Additionally, in glycogenesis, glucose 1-phosphate reacts with uridine triphosphate to form uridine diphosphate glucose, which is then incorporated into glycogen by glycogen synthase .
Cellular Effects
Cori ester influences various cellular processes. It is a key intermediate in the breakdown and synthesis of glycogen, thus playing a vital role in maintaining cellular energy levels. By participating in these metabolic pathways, glucose 1-phosphate affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the availability of glucose 1-phosphate can regulate the activity of enzymes involved in glycolysis and gluconeogenesis, thereby influencing the overall metabolic state of the cell .
Molecular Mechanism
At the molecular level, Cori ester exerts its effects through specific binding interactions with enzymes. Glycogen phosphorylase binds to glycogen and catalyzes the release of glucose 1-phosphate. This reaction is regulated by allosteric effectors and covalent modifications, ensuring that glycogen breakdown occurs in response to cellular energy demands. Similarly, the conversion of glucose 1-phosphate to glucose 6-phosphate by phosphoglucomutase involves a phosphoryl transfer mechanism, which is crucial for the continuation of glycolysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cori ester can change over time. The stability and degradation of glucose 1-phosphate are influenced by factors such as pH, temperature, and the presence of specific enzymes. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of energy metabolism and glycogen storage. In vitro and in vivo studies have demonstrated that glucose 1-phosphate can maintain its activity over extended periods, although its stability may decrease under certain conditions .
Dosage Effects in Animal Models
The effects of Cori ester vary with different dosages in animal models. At low doses, glucose 1-phosphate can enhance glycogen synthesis and improve energy metabolism. At high doses, it may lead to adverse effects such as glycogen accumulation and potential toxicity. Threshold effects have been observed, indicating that there is an optimal dosage range for the beneficial effects of glucose 1-phosphate without causing harm .
Metabolic Pathways
Cori ester is involved in several metabolic pathways, including glycogenolysis and glycogenesis. In glycogenolysis, it is produced by the action of glycogen phosphorylase and subsequently converted to glucose 6-phosphate by phosphoglucomutase. In glycogenesis, glucose 1-phosphate reacts with uridine triphosphate to form uridine diphosphate glucose, which is then incorporated into glycogen by glycogen synthase. These pathways are essential for maintaining cellular energy homeostasis and regulating metabolic flux .
Transport and Distribution
Within cells, Cori ester is transported and distributed through specific transporters and binding proteins. The compound is localized primarily in the cytoplasm, where it participates in glycogen metabolism. Transporters such as glucose transporters facilitate the uptake and distribution of glucose 1-phosphate within cells. Additionally, binding proteins may interact with glucose 1-phosphate to regulate its localization and accumulation in specific cellular compartments .
Subcellular Localization
Cori ester is primarily localized in the cytoplasm, where it exerts its effects on glycogen metabolism. The compound may also be targeted to specific subcellular compartments through post-translational modifications or targeting signals. For example, phosphorylation of glucose 1-phosphate can influence its interaction with enzymes and other biomolecules, directing it to specific sites within the cell. This subcellular localization is crucial for the proper functioning of glucose 1-phosphate in metabolic processes .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Cori ester can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Ethyl acetoacetate", "Benzaldehyde", "Sodium ethoxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Condensation of ethyl acetoacetate and benzaldehyde in the presence of sodium ethoxide to form ethyl 3-phenyl-3-oxopropanoate.", "Step 2: Hydrolysis of ethyl 3-phenyl-3-oxopropanoate with hydrochloric acid to form 3-phenyl-3-hydroxypropanoic acid.", "Step 3: Esterification of 3-phenyl-3-hydroxypropanoic acid with methanol in the presence of sulfuric acid to form methyl 3-phenyl-3-hydroxypropanoate.", "Step 4: Saponification of methyl 3-phenyl-3-hydroxypropanoate with sodium hydroxide to form 3-phenyl-3-hydroxypropanoic acid.", "Step 5: Neutralization of 3-phenyl-3-hydroxypropanoic acid with sodium bicarbonate to form the sodium salt of 3-phenyl-3-hydroxypropanoic acid.", "Step 6: Esterification of the sodium salt of 3-phenyl-3-hydroxypropanoic acid with methanol in the presence of sulfuric acid to form Cori ester.", "Step 7: Purification of Cori ester by washing with water and drying with sodium chloride." ] } | |
CAS番号 |
56401-20-8 |
分子式 |
C6H11Na2O9P |
分子量 |
304.10 g/mol |
IUPAC名 |
disodium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C6H13O9P.2Na/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;/h2-10H,1H2,(H2,11,12,13);;/q;2*+1/p-2/t2-,3-,4+,5-,6-;;/m1../s1 |
InChIキー |
DCOZWBXYGZXXRX-PKXGBZFFSA-L |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+] |
SMILES |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.O.[Na+].[Na+] |
正規SMILES |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+] |
物理的記述 |
White powder; [Alfa Aesar MSDS] |
同義語 |
alpha-D-glucopyranose 1-phosphate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2'-(Phosphonomethyl)-1,1'-biphenyl-3-yl]-L-alanine](/img/structure/B1256882.png)
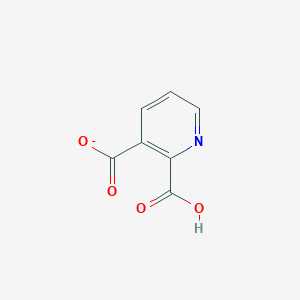
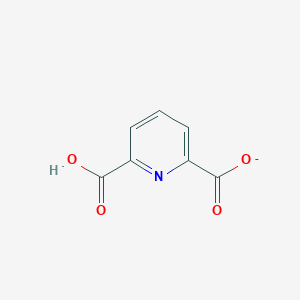
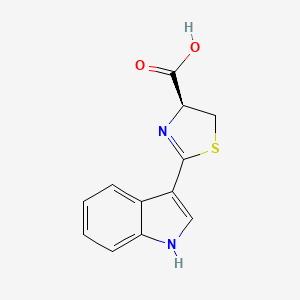
![[(2R,3S,4S,5R,6R)-6-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl (Z)-octadec-9-enoate](/img/structure/B1256891.png)

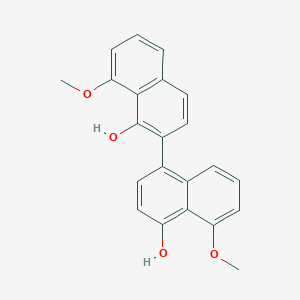
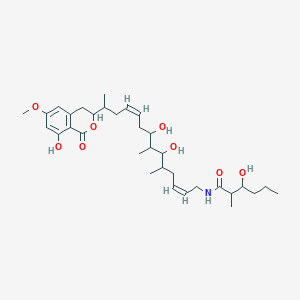
![2-(2,6-dimethyl-4-morpholinyl)-N-[5-[6-(4-morpholinyl)-4-oxo-2-pyranyl]-9H-thioxanthen-2-yl]acetamide](/img/structure/B1256898.png)
![2-[(2-Chloro-4-nitroanilino)methyl]-6-methoxyphenol](/img/structure/B1256899.png)
![(2S)-4-methyl-2-[[[5-[[5-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]pentylamino]-oxomethyl]-1H-imidazol-4-yl]-oxomethyl]amino]pentanoic acid tert-butyl ester](/img/structure/B1256901.png)

